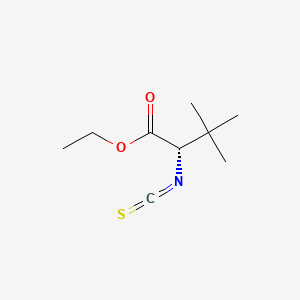
(S)-Ethyl 2-isothiocyanato-3,3-dimethylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate is an organic compound with a unique structure that includes an isothiocyanate group attached to a chiral center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate typically involves the reaction of ethyl (2S)-2-amino-3,3-dimethylbutanoate with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds via nucleophilic substitution, where the amino group is replaced by the isothiocyanate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can be replaced by other nucleophiles.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the isothiocyanate group.
Addition Reactions: Nucleophiles like amines and alcohols are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be employed.
Major Products Formed
Thiourea Derivatives: Formed through addition reactions with amines.
Substituted Isothiocyanates: Formed through nucleophilic substitution.
Scientific Research Applications
Ethyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of thiourea derivatives.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of thiourea derivatives. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2S)-2-amino-3,3-dimethylbutanoate: The precursor to ethyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate.
Isothiocyanato Compounds: Other compounds containing the isothiocyanate group, such as phenyl isothiocyanate and allyl isothiocyanate.
Properties
Molecular Formula |
C9H15NO2S |
|---|---|
Molecular Weight |
201.29 g/mol |
IUPAC Name |
ethyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate |
InChI |
InChI=1S/C9H15NO2S/c1-5-12-8(11)7(10-6-13)9(2,3)4/h7H,5H2,1-4H3/t7-/m1/s1 |
InChI Key |
ANNONPHBEVDEDQ-SSDOTTSWSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C(C)(C)C)N=C=S |
Canonical SMILES |
CCOC(=O)C(C(C)(C)C)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















